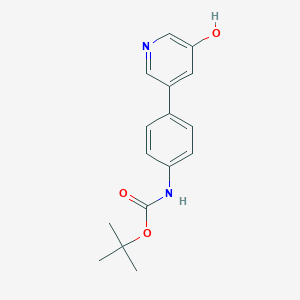
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BOC-Aminophenyl)-3-hydroxypyridine (5-APHP) is an aromatic compound that has been studied extensively in recent years due to its wide range of applications in the laboratory. It is a versatile molecule that is used in a variety of scientific research applications, including the synthesis of pharmaceutical compounds, the production of medical imaging agents, and the development of new materials.
科学的研究の応用
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceutical compounds, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. It is also used in the production of medical imaging agents, such as gadolinium-based contrast agents. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in the development of new materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from oxidative damage caused by free radicals. It is also believed to act as an anti-inflammatory agent, reducing inflammation in the body. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This suggests that it may have potential therapeutic applications in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and purify. However, there are some limitations to using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments, such as the lack of detailed information on its mechanism of action and its potential toxicity.
将来の方向性
There are a number of potential future directions for research on 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%. These include further investigations into its mechanism of action, its potential therapeutic applications, and its safety and toxicity profiles. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceutical compounds and in the development of new materials. Finally, further research is needed to investigate the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and its potential interactions with other compounds.
合成法
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized from 4-bromo-2-chloro-5-nitropyridine (BCNP) and 4-bromo-2-chloro-5-nitroaniline (BCNA) using a three-step synthesis method. In the first step, BCNP is reacted with BCNA in an aqueous solution containing a base catalyst, such as sodium hydroxide. This reaction produces 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and the byproduct, 4-bromo-2-chloro-5-nitrobenzoic acid (BCNBA). In the second step, the BCNBA is removed from the reaction mixture, leaving 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% as the desired product. In the third step, the 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is isolated and purified using a variety of techniques, such as column chromatography.
特性
IUPAC Name |
tert-butyl N-[4-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLIBPENCVUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



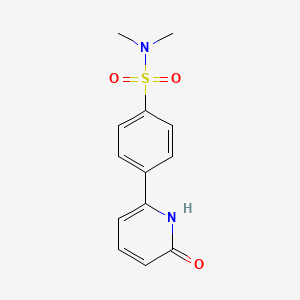
![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
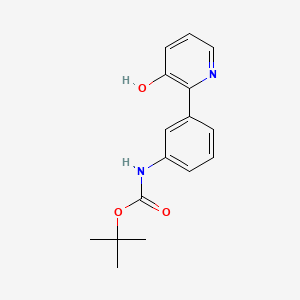

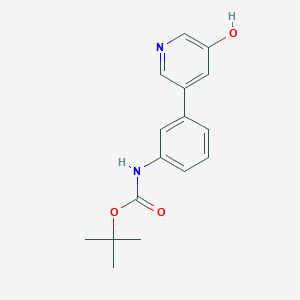
![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
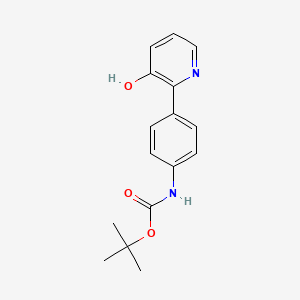
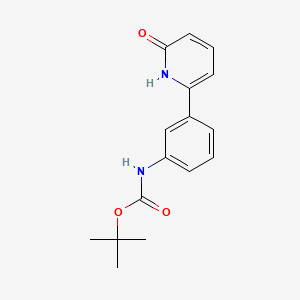
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)
